molecular formula C21H22N2O3 B2833088 3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide CAS No. 946260-62-4

3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide

Cat. No.: B2833088
CAS No.: 946260-62-4
M. Wt: 350.418
InChI Key: WPLSQQDKCFONHG-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide is a chemical compound with a unique structure that has garnered attention in various scientific fields. This compound is known for its potential biological activity and diverse applications in drug discovery, materials synthesis, and biological studies.

Preparation Methods

The synthesis of 3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide typically involves starting materials such as 3,4-dimethoxybenzoic acid and 2,6,8-trimethylquinoline. The reaction is carried out under specific conditions using reagents like triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of the product can vary depending on the reaction conditions, but they are generally in the range of 40-72% .

Chemical Reactions Analysis

3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common reagents and conditions used in these reactions include solvents like THF, bases like TEA, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of various materials and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a modulator of specific biological pathways.

    Medicine: It is explored for its potential therapeutic applications, including its use in drug discovery and development.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate specific signaling pathways, resulting in altered gene expression or protein activity.

Comparison with Similar Compounds

3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide can be compared with other similar compounds, such as:

    2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide: This compound exhibits potent P-glycoprotein modulation and low cytotoxicity.

    N-(2,6,8-trimethylquinolin-4-yl)benzamide: This compound has diverse applications in scientific research, including drug discovery and materials synthesis.

The uniqueness of this compound lies in its specific structure and the resulting biological activity, which makes it an intriguing candidate for further exploration and development.

Properties

IUPAC Name

3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-12-8-13(2)20-16(9-12)17(10-14(3)22-20)23-21(24)15-6-7-18(25-4)19(11-15)26-5/h6-11H,1-5H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLSQQDKCFONHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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